4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triphenylvinyl group attached to a phenoxybutanal backbone, which contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal typically involves a multi-step process. One common method starts with the preparation of 4-(1,2,2-triphenylvinyl)phenol, which is then reacted with butanal under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid from oxidation, 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanol from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal has several scientific research applications:
Mechanism of Action
The mechanism by which 4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal exerts its effects is primarily related to its structural features. The triphenylvinyl group contributes to its fluorescence properties through aggregation-induced emission, while the phenoxybutanal backbone allows for interactions with various molecular targets. These interactions can involve specific binding to proteins or other biomolecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
4-(1,2,2-Triphenylvinyl)phenol: Shares the triphenylvinyl group but lacks the butanal moiety.
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(1,2,2-Triphenylethenyl)phenyl boronic acid: Contains a boronic acid group, offering different reactivity and applications.
Uniqueness
4-(4-(1,2,2-Triphenylvinyl)phenoxy)butanal is unique due to its combination of the triphenylvinyl group and the phenoxybutanal backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in fluorescence-based research and advanced material development .
Properties
Molecular Formula |
C30H26O2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-[4-(1,2,2-triphenylethenyl)phenoxy]butanal |
InChI |
InChI=1S/C30H26O2/c31-22-10-11-23-32-28-20-18-27(19-21-28)30(26-16-8-3-9-17-26)29(24-12-4-1-5-13-24)25-14-6-2-7-15-25/h1-9,12-22H,10-11,23H2 |
InChI Key |
HXAHWNRBGCHFOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCC=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.